REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].[H][H]>[Ni].CCCCCC>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][NH2:5]
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Name
|
|
Quantity
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1 L
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Type
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reactant
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Smiles
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FC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
|
7.5 g
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
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150 g
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Type
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solvent
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Smiles
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CCCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the completion of the reaction
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Type
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FILTRATION
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Details
|
the reaction mixture was subjected to filtration
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Type
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CUSTOM
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Details
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to separate off the catalyst, and hexane
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Type
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DISTILLATION
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Details
|
was recovered by distillation
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Type
|
DISTILLATION
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Details
|
followed by distillation under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
FC1=C(CN)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |